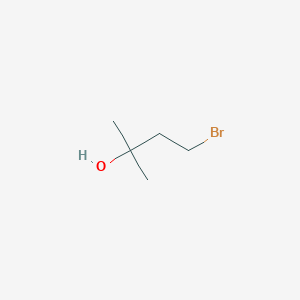

4-Bromo-2-methylbutan-2-ol

Overview

Description

4-Bromo-2-methylbutan-2-ol is a compound that is related to various research studies focusing on the synthesis, characterization, and analysis of brominated organic compounds. Although the specific compound is not directly mentioned in the provided papers, the research on similar brominated compounds can offer insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of brominated organic compounds often involves reactions with bromine or bromine-containing reagents. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized using 2-bromobutanoyl bromide and pyridine, indicating that brominated butanoates can be prepared through such halogenation reactions . Similarly, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol involved a reaction with 5-bromosalicylaldehyde . These methods suggest that 4-Bromo-2-methylbutan-2-ol could potentially be synthesized through a halogenation reaction of a suitable precursor containing the butan-2-ol moiety.

Molecular Structure Analysis

The molecular structure of brominated compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated for the Schiff base compound in paper and the thiourea derivatives in paper . These studies provide detailed information on the crystal systems, space groups, and molecular conformations, which are crucial for understanding the molecular geometry and potential reactivity of such compounds.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions. For example, the Suzuki cross-coupling reaction was used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate . The intramolecular Darzens reaction was also mentioned, leading to the formation of 2,7-dioxabicyclo[4.1.0] heptanes from 1-bromo-4-acyloxybutane derivatives . These reactions highlight the reactivity of bromine atoms in organic synthesis and suggest that 4-Bromo-2-methylbutan-2-ol could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical properties of brominated compounds, such as density and phase transitions, can be studied using methods like X-ray diffraction and thermal analysis . The autoxidation of optically active 1-bromo-2-methylbutane provides insights into the reactivity of brominated butanes with oxygen, which could be relevant for understanding the stability and oxidation behavior of 4-Bromo-2-methylbutan-2-ol . Surface behavior studies, such as those involving 1-bromobutane and butanol mixtures, can also shed light on the intermolecular interactions and surface properties of brominated alcohols .

Scientific Research Applications

Disinfection By-Products in Treated Drinking Water

4-Bromo-2-methylbutan-2-ol has been identified as a potential disinfection by-product (DBP) in treated drinking water. Mass spectrometric experiments, including Fourier transform ion cyclotron resonance, were performed to establish the structures of these DBPs in ozonated waters containing bromide (Jobst et al., 2011).

Conformational Analysis and Influence of Bromine

Vibrational circular dichroism (VCD) and density functional theory were used to investigate the conformational stability and influence of bromine in compounds similar to 4-Bromo-2-methylbutan-2-ol. This study provides insights into how bromine substitution affects the predominant conformations of these compounds (Wang et al., 2002).

Nucleophilic Solvent Participation in Solvolysis

The solvolysis of bromoalkanes, including compounds similar to 4-Bromo-2-methylbutan-2-ol, was studied, revealing significant nucleophilic solvent participation. This research helps understand the mechanisms and factors affecting the solvolysis of tertiary bromoalkanes (Liu et al., 2009).

Hydrogen Bromide Catalysed Decomposition

A study on the hydrogen bromide catalysed decomposition of 3-methylbutan-2-ol, which is structurally similar to 4-Bromo-2-methylbutan-2-ol, was conducted. The research offers insights into the effects of substitution at the β-carbon atom and the proposed polar transition state (Johnson & Stimson, 1982).

Photochemical Bromination Studies

Studies on the photochemical bromination of compounds similar to 4-Bromo-2-methylbutan-2-ol have been conducted. These studies provide valuable information on the formation of various brominated products and their yields under different conditions (Ishii et al., 1985).

Stereoselective Epoxidation

Stereoselective epoxidation of compounds, including 4-bromo-1-butene and 3-butene-1-ol, was carried out using bacteria. The presence of a bromine atom or a hydroxyl group, as seen in compounds like 4-Bromo-2-methylbutan-2-ol, induces variations in the stereochemical course of microbial epoxidation (Archelas et al., 1988).

Safety and Hazards

Future Directions

While specific future directions for 4-Bromo-2-methylbutan-2-ol are not found in the search results, brominated tertiary alcohols like this have potential applications in various fields such as pharmaceutical chemistry and agricultural chemistry due to their reactivity and the biological activity of their derivatives .

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2-methylbutan-2-ol are protein tyrosine phosphatases 1B (PTP1B) and N2 (PTPN2) . These enzymes play a crucial role in modulating T cell function and can directly influence how tumors engage with the immune system .

Mode of Action

4-Bromo-2-methylbutan-2-ol acts as a highly potent and selective active site competitive inhibitor of PTP1B and PTPN2 . By inhibiting these enzymes, it enhances T cell recruitment and activation .

Biochemical Pathways

The inhibition of PTP1B and PTPN2 by 4-Bromo-2-methylbutan-2-ol affects the T cell anti-tumor immunity pathway . This results in enhanced anti-tumor immunity in immunogenic tumors .

Pharmacokinetics

It’s known that the compound is soluble in water and most common organic solvents at room temperature , which could influence its absorption and distribution in the body.

Result of Action

The result of 4-Bromo-2-methylbutan-2-ol’s action is the repression of tumor growth in mice, without promoting overt immune-related toxicities . It also renders otherwise resistant tumors sensitive to α-PD-1 therapy .

properties

IUPAC Name |

4-bromo-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFVGQWGOARJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442360 | |

| Record name | 4-Bromo-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylbutan-2-ol | |

CAS RN |

35979-69-2 | |

| Record name | 4-Bromo-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

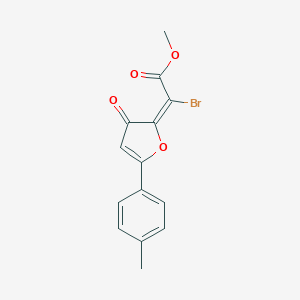

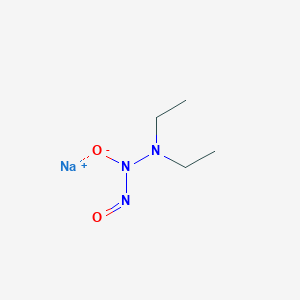

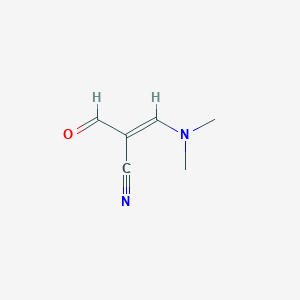

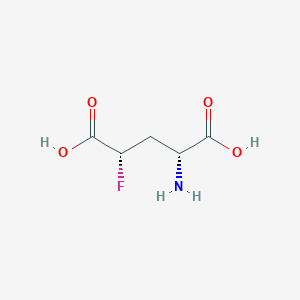

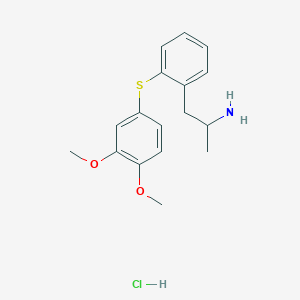

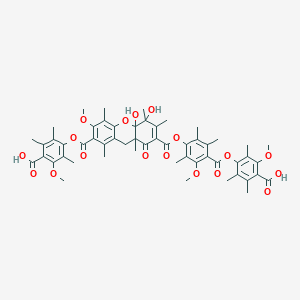

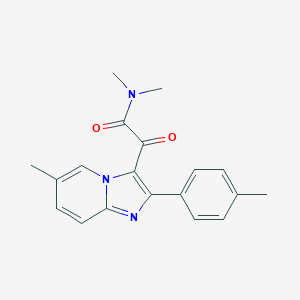

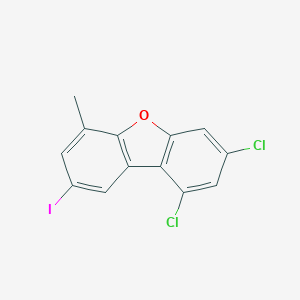

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)

![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)